molecular formula C10H13NO B156736 1-(Pyridin-3-yl)pentan-1-one CAS No. 1701-72-0

1-(Pyridin-3-yl)pentan-1-one

Cat. No. B156736
CAS RN: 1701-72-0
M. Wt: 163.22 g/mol
InChI Key: XMPPMKWFQBHNIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-yl)pentan-1-one” consists of a pyridine ring attached to a pentanone group. The exact structure and its properties can be further analyzed using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-3-yl)pentan-1-one” include a density of 0.997g/cm3 and a boiling point of 270.005ºC at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry: Fragment-Based Drug Design

1-(Pyridin-3-yl)pentan-1-one: serves as a versatile scaffold in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor . Its structure allows for the manipulation of polarity, lipophilicity, and hydrogen bonding, making it an ideal candidate for fragment-based drug design. This approach involves creating small chemical fragments, which can be developed into potent drugs by optimizing their binding to biological targets .

Biological Activity: Antimicrobial and Antitumor Agents

The pyridinone core of 1-(Pyridin-3-yl)pentan-1-one has been associated with a range of biological activities. Notably, derivatives of pyridinone have shown promise as antimicrobial and antitumor agents . The compound’s ability to interact with various biological pathways makes it a valuable entity for developing new therapeutic agents with these activities.

Kinase Hinge-Binding Motifs

In the realm of kinase research, 1-(Pyridin-3-yl)pentan-1-one derivatives can function as kinase hinge-binding motifs . These motifs are crucial for the design of kinase inhibitors, which are important in the treatment of diseases such as cancer. The compound’s structural features enable it to bind effectively to the hinge region of kinases, disrupting their activity.

Biomolecular Mimetics

The compound’s structure allows it to mimic certain biomolecules, making it useful in the study of biological systems and the development of therapeutic agents . By mimicking the structure and function of natural biomolecules, researchers can investigate biological processes and design drugs that can intervene in these pathways.

Optical and Electronic Material Research

1-(Pyridin-3-yl)pentan-1-one: and its derivatives have potential applications in the development of new materials with unique optical and electronic properties . Their structural flexibility enables the creation of compounds with tailored properties for use in electronics, photonics, and as part of advanced material composites.

Agricultural Chemistry: Pesticide Development

The pyridinone ring found in 1-(Pyridin-3-yl)pentan-1-one has been explored for its use in developing novel pesticides . Its ability to inhibit the growth of certain pathogens makes it a candidate for creating more effective and targeted agricultural chemicals.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 1-(Pyridin-3-yl)pentan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction between this compound and its targets .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and energy metabolism .

Result of Action

Related compounds have been shown to have various effects, such as inhibiting cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Pyridin-3-yl)pentan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

properties

IUPAC Name

1-pyridin-3-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPPMKWFQBHNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505641
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)pentan-1-one

CAS RN

1701-72-0
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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